molecular formula C10H12O2S B14618160 S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate CAS No. 59020-88-1

S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate

Cat. No.: B14618160
CAS No.: 59020-88-1
M. Wt: 196.27 g/mol
InChI Key: RGMHARGTEBVBHQ-UHFFFAOYSA-N
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Description

S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate: is a chemical compound with the molecular formula C10H12O2S It is known for its unique structure, which includes a furan ring and a thioester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate typically involves the reaction of furan-2-ylmethanethiol with 3-methylbut-2-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thioester group, where nucleophiles such as amines or alcohols replace the sulfur atom, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving thioesters.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate involves its reactivity towards nucleophiles and electrophiles. The thioester group is particularly reactive, allowing the compound to participate in various biochemical and chemical reactions. The furan ring can also undergo electrophilic aromatic substitution, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • S-isopropyl 3-methylbut-2-enethioate
  • Ethyl 3-(furan-2-yl)propionate

Comparison

  • S-isopropyl 3-methylbut-2-enethioate : Similar in structure but with an isopropyl group instead of a furan ring. This difference affects its reactivity and applications.
  • Ethyl 3-(furan-2-yl)propionate : Contains a furan ring but differs in the ester group. This compound is used more in flavoring and fragrance industries, whereas S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate has broader applications in scientific research.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific endeavors.

Properties

CAS No.

59020-88-1

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

S-(furan-2-ylmethyl) 3-methylbut-2-enethioate

InChI

InChI=1S/C10H12O2S/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-6H,7H2,1-2H3

InChI Key

RGMHARGTEBVBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)SCC1=CC=CO1)C

Origin of Product

United States

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